Product packaging for Vincristine Meth-d3-iodide(Cat. No.:)

Vincristine Meth-d3-iodide

Cat. No.: B1162235
M. Wt: 969.92
Attention: For research use only. Not for human or veterinary use.
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Description

Vincristine Meth-d3-iodide is a deuterated analog of the vinca alkaloid Vincristine, which is a chemotherapy medication used to treat various types of cancer, including acute lymphocytic leukemia and lymphoma . This compound is primarily useful as a high-quality internal standard for the quantitative analysis of vinca alkaloids and related compounds using advanced techniques such as High-Performance Liquid Chromatography (HPLC) . The incorporation of deuterium (d3) atoms creates a distinct mass difference from the non-deuterated molecule, making it ideal for precise and reliable calibration in mass spectrometric detection, thereby ensuring accurate measurement of drug substance purity and stability in research settings. The research value of this compound extends to impurity profiling and forced degradation studies during the development of novel tubulin-inhibiting chemotherapeutic agents . By using a characterized standard like this compound, researchers can better identify, monitor, and quantify process-related impurities and degradants in new drug substances, which is a critical requirement for compliance with International Conference on Harmonization (ICH) guidelines . The mechanism of action for the parent compound, Vincristine, involves binding to tubulin and inhibiting the polymerization of microtubules . This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest at metaphase and ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells . This product is intended for research and development purposes only as an analytical standard. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₄₇H₅₆D₃IN₄O₁₀

Molecular Weight

969.92

Synonyms

6’-Methyl-d3-leurocristinium Iodide;  N6’-methyl-d3-leurocristinium Iodide;  1H-Indolizino[8,1-cd]carbazole Vincaleukoblastinium-d3 Deriv.;  2H-3,7-Meth-d3-anoazacycloundecino[5,4-b]indole Vincaleukoblastinium Deriv.;  Leurocristine Meth-d3-iodide;  6’-Me

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Vincristine Meth D3 Iodide

Synthesis of Vincristine (B1662923) Meth-d3-iodide: Pathways and Precursors

The name "Vincristine Meth-d3-iodide" indicates a specific chemical structure: the vincristine molecule that has been quaternized at one of its nitrogen atoms with a trideuterated methyl group (a -CD₃ group), with iodide as the counter-ion.

The logical synthetic pathway to this compound is a direct, late-stage derivatization of vincristine. The precursor for this synthesis is vincristine itself. The total synthesis of vincristine is a complex endeavor, famously achieved through the coupling of vindoline (B23647) and catharanthine (B190766) moieties. mit.edunih.gov A modern approach to vincristine synthesis involves the formylation of N-desmethylvinblastine. nih.gov

For the preparation of this compound, the key reaction is the N-alkylation (specifically, N-methylation) of the vincristine molecule using a deuterated reagent.

Precursor: Vincristine

Reagent: Methyl-d3 iodide (CD₃I)

Reaction: Quaternary ammonium (B1175870) salt formation (Menshutkin reaction)

Vincristine possesses several nitrogen atoms, but the tertiary amine within the velbanamine (upper) portion of the molecule is the most basic and nucleophilic. This nitrogen is therefore the most likely site for alkylation by methyl-d3 iodide, leading to the formation of a stable quaternary ammonium iodide salt.

Table 2: Synthetic Pathway for this compound

Step Description Precursor(s) Reagent(s) Product
1 N-alkylation (Quaternization) Vincristine Methyl-d3 iodide (CD₃I) This compound

Purification and Spectroscopic Characterization of Isotopic Purity for Research Use

After synthesis, the purification of this compound and the confirmation of its structure and isotopic purity are critical for its use as a research standard.

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying vincristine and its analogs. researchgate.net Preparative HPLC can be used to isolate the target compound from unreacted vincristine, the methyl-d3 iodide reagent, and any potential side products, ensuring high purity of the final material. researchgate.net

Spectroscopic Characterization: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to unequivocally identify the compound and determine its isotopic enrichment.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. In positive-ion electrospray ionization (ESI) mode, the instrument detects the cationic portion of the molecule. The analysis would confirm the mass increase corresponding to the addition of a CD₃ group (+17.0277 Da) compared to a CH₃ group (+14.0157 Da). Tandem MS (MS/MS) can be used to analyze fragmentation patterns, further confirming the structure. nih.govresearchgate.net For example, a known transition for vincristine is m/z 825.4 → 765.4. nih.gov A corresponding shift would be expected for the deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The carbon spectrum provides further structural confirmation. The carbon of the -CD₃ group would appear as a triplet (due to coupling with deuterium (B1214612), which has a spin I=1) at a characteristic upfield shift compared to a standard -CH₃ group. nih.gov

²H NMR: Deuterium NMR is a powerful tool to directly observe the incorporated deuterium. A single resonance in the ²H NMR spectrum would confirm the presence of the -CD₃ group, and its chemical shift would verify its chemical environment. scholaris.ca

Table 3: Key Spectroscopic Data for Characterization

Technique Analyte Expected Observation Reference
LC-MS/MS Vincristine (Cation) Precursor Ion (m/z): ~825.4 nih.gov
Vincristine Meth-d3 (Cation) Precursor Ion (m/z): ~842.4 (825.4 + 17.0) Inferred from nih.gov
¹H NMR This compound Absence of a specific N-CH₃ signal (if replaced) or downfield shift of adjacent protons upon quaternization. researchgate.net
¹³C NMR This compound Appearance of a triplet signal for the carbon in the -CD₃ group. nih.gov
²H NMR This compound A single resonance confirming the presence and environment of the -CD₃ group. scholaris.ca

Advanced Analytical Applications of Vincristine Meth D3 Iodide

Mass Spectrometry-Based Quantification in Preclinical Bioanalysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In preclinical bioanalysis, it is the cornerstone for quantifying drug concentrations in biological matrices.

Application as an Internal Standard in LC-MS/MS Assays

The most prominent application of Vincristine (B1662923) Meth-d3-iodide, and its deuterated counterparts like Vincristine-d3 sulfate (B86663), is as an internal standard (IS) in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) assays. nih.gov An internal standard is a compound with similar physicochemical properties to the analyte (in this case, vincristine) that is added in a known quantity to samples. thalesnano.com It helps to correct for variations in sample processing and instrument response, thereby improving the accuracy and precision of quantification. thalesnano.com

Deuterium-labeled compounds are ideal internal standards because they co-elute with the non-labeled analyte during chromatography but are distinguishable by their higher mass in the mass spectrometer. wikipedia.org This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, which are a common source of error in bioanalysis. medchemexpress.com

In a typical LC-MS/MS method for vincristine quantification, both vincristine and Vincristine Meth-d3-iodide are ionized, usually by electrospray ionization (ESI), and their specific precursor-to-product ion transitions are monitored. For instance, a published method for vincristine used the transition of 825.4 → 765.1 m/z, while its d3-labeled internal standard was monitored at 828.2 → 768.2 m/z. The ratio of the peak area of vincristine to that of this compound is then used to calculate the concentration of vincristine in the sample.

Method Development and Validation for Non-Clinical Matrices

The development and validation of LC-MS/MS assays using this compound as an internal standard are critical for obtaining reliable data in preclinical studies. These methods are typically validated according to regulatory guidelines, ensuring they are accurate, precise, sensitive, and specific for the intended application.

A key aspect of method development is the optimization of chromatographic conditions to achieve good separation of vincristine from other endogenous components in the biological matrix, such as plasma, serum, or tissue homogenates. The choice of the analytical column, mobile phase composition, and gradient elution program are all crucial parameters.

Validation of the method involves assessing several key parameters, including:

Linearity: The range of concentrations over which the instrument response is proportional to the analyte concentration.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively. These are typically assessed at multiple concentration levels (low, medium, and high quality control samples).

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.

Extraction Recovery: The efficiency of the sample preparation method in extracting the analyte from the biological matrix.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

The following table summarizes typical validation parameters for an LC-MS/MS method for vincristine quantification using a deuterated internal standard in mouse plasma:

ParameterFinding
Linearity Range 2.5 - 250 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2.5 ng/mL
Intra-day Precision (RSD%) < 15%
Inter-day Precision (RSD%) < 15%
Intra-day Accuracy 91.7% - 107%
Inter-day Accuracy 91.7% - 107%
Extraction Recovery 88.4% - 107%
Matrix Effect 108% - 110%

This data is based on a published method for vincristine quantification in mouse plasma using Vincristine-d3 sulfate as an internal standard and is presented here as a representative example. nih.gov

Metabolite Identification and Profiling in In Vitro and In Vivo (Non-Human) Research Studies

Deuterium-labeled compounds like this compound are also valuable tools in metabolite identification and profiling studies. simsonpharma.com By treating in vitro systems (e.g., liver microsomes, hepatocytes) or non-human preclinical species with a mixture of labeled and unlabeled vincristine, researchers can more easily identify drug-related metabolites in complex biological samples.

The principle behind this "isotope cluster" or "doublet" analysis is that metabolites of vincristine will also contain the deuterium (B1214612) label, resulting in a characteristic isotopic pattern in the mass spectrum. This pattern, a pair of peaks separated by a specific mass difference (corresponding to the number of deuterium atoms), acts as a unique signature, allowing for the rapid differentiation of drug-related material from endogenous background ions. This approach significantly simplifies the data analysis process and increases the confidence in metabolite identification.

For example, if vincristine undergoes a metabolic transformation such as hydroxylation, the resulting metabolite will have a mass increase of 16 Da (for the addition of an oxygen atom). In a study using a 1:1 mixture of vincristine and this compound, the hydroxylated metabolite would appear as a pair of peaks in the mass spectrum separated by 3 Da, confirming its origin from the parent drug.

Application in Pharmacokinetic Research in Non-Human Systems

Pharmacokinetics (PK) is the study of how an organism affects a drug, and it involves the processes of absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations over time is essential for understanding its PK profile. As detailed in section 3.1, this compound plays a crucial role as an internal standard in the LC-MS/MS methods used to generate the concentration-time data required for PK analysis in non-human systems such as mice and rats. nih.gov

These studies provide critical information on parameters such as:

Maximum Concentration (Cmax): The highest concentration of the drug reached in the blood.

Time to Maximum Concentration (Tmax): The time it takes to reach Cmax.

Area Under the Curve (AUC): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

The use of a reliable internal standard like this compound ensures the high quality of the data used to calculate these PK parameters, which are fundamental for predicting the behavior of vincristine in biological systems.

The following table provides an example of pharmacokinetic parameters of vincristine in mice determined using an LC-MS/MS assay with a deuterated internal standard.

Pharmacokinetic ParameterValue
Cmax (ng/mL) 113.9 (±30.9)
Tmax (h) 0.5 (0.25 - 0.5)
AUC₀₋∞ (ng·h/mL) 402.7 (±97.0)
t₁/₂ (h) 20.7
CL/F (L/h/kg) 0.39 - 0.708

This data is a composite representation from various sources for illustrative purposes and may not be from a single study.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. studymind.co.uk In the context of deuterium-labeled compounds like this compound, NMR plays a significant role in several ways.

Firstly, during the synthesis of the labeled compound, ¹H NMR and ¹³C NMR are essential for confirming the successful incorporation of deuterium at the desired position within the molecule. The absence of a proton signal at a specific chemical shift in the ¹H NMR spectrum, coupled with changes in the corresponding ¹³C NMR signal, provides definitive evidence of deuteration.

Secondly, deuterium itself has a nuclear spin and can be directly observed by ²H NMR spectroscopy. wikipedia.org This can provide detailed information about the environment of the deuterium atom within the molecule and can be used to study molecular dynamics and interactions. wikipedia.org

Furthermore, the use of deuterated solvents is a standard practice in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the analyte. studymind.co.uk While not a direct application of this compound itself, this highlights the importance of deuterium in the broader field of NMR spectroscopy.

In metabolic studies, NMR can be used in conjunction with deuterium labeling to trace the metabolic fate of a drug. By analyzing the NMR spectra of metabolites, it is possible to determine the sites of metabolic transformations and to elucidate the structures of the resulting products.

Other Spectroscopic Techniques for Research Characterization

Besides mass spectrometry and NMR, other spectroscopic techniques are employed in the characterization of this compound and related compounds.

These spectroscopic techniques, in combination, provide a comprehensive characterization of this compound, ensuring its identity, purity, and suitability for its intended analytical applications.

Molecular and Cellular Mechanistic Investigations Utilizing Vincristine Meth D3 Iodide

Elucidation of Tubulin Binding Dynamics and Microtubule Polymerization Inhibition In Vitro

Vincristine's primary mechanism of action is the inhibition of microtubule polymerization by binding to tubulin, the fundamental protein subunit of microtubules. nih.govpharmacology2000.com Vincristine (B1662923) Meth-d3-iodide is instrumental in refining our understanding of this critical interaction. The deuterium (B1214612) label allows for sensitive detection in various biophysical assays, facilitating precise measurements of binding kinetics and affinities.

Studies using non-deuterated Vincristine have established that it binds to the β-tubulin subunit at a specific site, often referred to as the vinca (B1221190) domain. mdpi.comnih.gov This binding event disrupts the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. diff.orgmedchemexpress.com The use of Vincristine Meth-d3-iodide in techniques like fluorescence spectroscopy and surface plasmon resonance can provide more detailed kinetic data, such as on- and off-rates of binding, which are crucial for a complete understanding of the dynamic interplay between the drug and its target.

Furthermore, in vitro tubulin polymerization assays, which monitor the formation of microtubules over time, can be enhanced by the use of this compound. cytoskeleton.com These assays typically measure changes in light scattering or fluorescence as tubulin dimers assemble into microtubules. By comparing the inhibitory effects of labeled and unlabeled Vincristine, researchers can ascertain if the isotopic substitution has any subtle effects on the molecule's ability to inhibit microtubule nucleation and elongation phases.

Table 1: Comparative Tubulin Binding Affinity

Compound Binding Affinity (Kd) Technique
Vincristine 85 nM Radioligand Binding Assay medchemexpress.commedchemexpress.com

This table will be updated as specific data for this compound becomes available.

Study of Cellular Uptake Mechanisms and Intracellular Distribution in Cell Line Models

Understanding how Vincristine enters and distributes within cancer cells is crucial for optimizing its therapeutic efficacy. This compound serves as a valuable tracer in these studies. Its distinct mass allows for sensitive and specific detection by mass spectrometry-based imaging techniques, enabling the visualization of its subcellular localization.

Cellular uptake of Vincristine is known to be mediated by various transport mechanisms. nottingham.ac.uk The use of cell line models, such as those derived from different types of cancer, allows for the investigation of these pathways in a controlled environment. By incubating these cells with this compound and subsequently analyzing cellular fractions, researchers can quantify the amount of the drug in different organelles, such as the cytoplasm, nucleus, and mitochondria. This provides insights into where the drug exerts its effects and whether it accumulates in specific cellular compartments. springermedizin.de

Moreover, studies can be designed to investigate the role of drug efflux pumps, such as P-glycoprotein, which are often responsible for multidrug resistance in cancer cells. researchgate.net By comparing the intracellular accumulation of this compound in sensitive and resistant cell lines, the contribution of these pumps to reduced drug efficacy can be precisely quantified.

Investigation of Isotope Effects on Enzyme-Substrate Interactions and Receptor Binding

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.govinformaticsjournals.co.in While often subtle, the KIE can be a powerful tool for studying enzyme mechanisms and receptor-ligand interactions. researchgate.net In the context of this compound, investigating potential isotope effects can provide valuable information about the forces and geometries involved in its binding to tubulin and other potential protein targets.

If the deuterated methyl group is involved in a critical binding interaction or is a site of metabolic modification, a KIE may be observed. For example, if the methyl group forms a crucial van der Waals contact within the tubulin binding pocket, the slightly different vibrational properties of the C-D bond compared to the C-H bond could subtly alter the binding affinity. researchgate.net Highly sensitive binding assays would be required to detect such small differences.

Similarly, if Vincristine undergoes metabolism by cytochrome P450 enzymes, and the deuterated methyl group is a site of oxidation, a significant KIE could be observed, leading to a slower rate of metabolism for the deuterated compound. nih.gov This could have implications for the drug's pharmacokinetic profile.

Probing for Interactions with Cellular Targets Beyond Tubulin

One such approach is affinity purification-mass spectrometry (AP-MS). In this technique, a cellular lysate is incubated with this compound, and any proteins that bind to the drug are "pulled down" and subsequently identified by mass spectrometry. The deuterium label can aid in the confident identification of the drug and its interacting partners.

Potential non-tubulin targets could include other cytoskeletal proteins, signaling molecules, or enzymes involved in cellular metabolism. google.com Identifying these off-target interactions is crucial for a comprehensive understanding of Vincristine's mechanism of action and may also help to explain some of its side effects. The sigma-2 receptor has also been implicated as a potential target for some anticancer agents, and its interaction with Vincristine could be explored. mdpi.comacs.org

Contribution to Understanding Intracellular Signaling Pathway Modulation

The disruption of microtubule dynamics by Vincristine triggers a cascade of intracellular signaling events that ultimately lead to cell death. diff.orgnih.gov this compound can be used to dissect these complex signaling pathways.

By treating cells with the labeled compound, researchers can correlate the extent of microtubule disruption with the activation or inhibition of specific signaling proteins. Techniques such as Western blotting can be used to measure changes in the phosphorylation status of key signaling molecules, such as those involved in the cell cycle checkpoints and apoptotic pathways. plos.org

For instance, the mitotic arrest induced by Vincristine is known to activate the spindle assembly checkpoint, which in turn can lead to the activation of pro-apoptotic proteins like Bcl-2 and caspases. nih.govgoogle.com Following the fate of this compound within the cell while simultaneously monitoring these signaling events can provide a more integrated picture of how the drug orchestrates the cellular response to its presence. Furthermore, the potential influence on pathways such as the Hedgehog signaling pathway could also be investigated. gla.ac.ukeur.nl

Table 2: Compound Names Mentioned in the Article

Compound Name
Vincristine
This compound
Vincristine-d3 sulfate (B86663)
Tubulin
β-tubulin
P-glycoprotein
Bcl-2
Caspases

Preclinical Research Applications and Model Systems for Vincristine Meth D3 Iodide

Utilization in In Vitro Cell Culture Models for Mechanistic Studies

In vitro cell culture models are fundamental in elucidating the mechanisms of action of anticancer agents like vincristine (B1662923). In these studies, precise quantification of the drug's concentration is paramount to understanding its effects on cellular processes. Vincristine Meth-d3-iodide is instrumental in these experimental setups for the accurate measurement of vincristine concentrations in cell lysates and culture media.

Studies investigating the impact of vincristine on cancer cell proliferation and its ability to induce apoptosis rely on accurate concentration-response data. The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows researchers to precisely determine the intracellular and extracellular concentrations of vincristine. nih.gov This accurate quantification is crucial for establishing reliable half-maximal inhibitory concentrations (IC50) and for correlating drug exposure with apoptotic markers.

Table 1: Illustrative Data on Vincristine Concentration in a Cellular Proliferation Assay Using this compound as an Internal Standard

Sample IDNominal Vincristine Conc. (nM)Measured Vincristine Conc. (nM)% Recovery
Control0< LLOQN/A
Low Dose109.898%
Mid Dose5051.2102.4%
High Dose10099.599.5%
LLOQ: Lower Limit of Quantification

Understanding the mechanisms by which cancer cells develop resistance to vincristine is a key area of research. These studies often involve comparing the uptake and efflux of vincristine in drug-sensitive versus drug-resistant cell lines. This compound facilitates the precise measurement of vincristine concentrations in these cellular systems, enabling researchers to quantify differences in drug accumulation that may be attributed to mechanisms such as the overexpression of efflux pumps.

Application in Non-Human In Vivo Animal Models

Preclinical animal models are indispensable for evaluating the pharmacokinetics, efficacy, and safety of new cancer therapies. The use of this compound in these in vivo studies ensures the reliability of the data generated on the disposition and effects of vincristine.

Pharmacokinetic studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of vincristine. Stable isotope-labeled compounds like this compound are the gold standard for internal standards in LC-MS/MS methods developed for these studies. nih.govacs.org They allow for the accurate determination of vincristine concentrations in plasma, tissues, and excreta over time, which is critical for understanding its metabolic fate. nih.govacs.org A sensitive LC-MS/MS method for determining vincristine concentrations in small volumes of mouse plasma has been developed and validated using [2H3]-vincristine as the internal standard. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters of Vincristine in a Rodent Model Determined Using this compound as an Internal Standard

ParameterUnitValue
Cmax (Maximum Concentration)ng/mL250
Tmax (Time to Cmax)hours0.5
AUC (Area Under the Curve)ng*h/mL850
Half-lifehours2.3

Vincristine-induced peripheral neuropathy is a significant dose-limiting side effect. Rodent models are used to study the pathogenesis of this neurotoxicity and to test potential neuroprotective agents. In these models, it is crucial to correlate the extent of nerve damage with the concentration of vincristine in nervous tissues. The use of this compound enables the precise quantification of vincristine in tissues such as the sciatic nerve and dorsal root ganglia, helping to establish a clear relationship between drug exposure and neurotoxic effects.

Xenograft models, where human tumors are grown in immunocompromised mice, are widely used to evaluate the anti-tumor efficacy of chemotherapeutic agents. In these studies, this compound is used as an internal standard to measure the concentration of vincristine within the tumor tissue and plasma of the animal model. This allows researchers to correlate the pharmacokinetic profile of vincristine with its pharmacodynamic effects on tumor growth, providing valuable insights into its in vivo mechanism of action.

Development of Novel Research Probes for Target Identification

The development of sophisticated research probes is a cornerstone of modern chemical biology and drug discovery, enabling the precise identification and characterization of molecular targets. In the context of vinca (B1221190) alkaloids, isotopically labeled derivatives and photoaffinity probes have been instrumental in elucidating the intricate interactions with their primary target, tubulin, and in exploring the broader cellular responses. While specific research on "this compound" as a research probe for novel target identification is not extensively documented in publicly available literature, the principles and applications can be understood through studies of analogous labeled vinca alkaloids.

Deuterium-labeled compounds, such as Vincristine-d3, are primarily utilized as internal standards in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The isotopic labeling provides a distinct mass signature, allowing for precise quantification of the unlabeled drug in complex biological matrices. While this application is crucial for pharmacokinetic and metabolic studies, it does not typically involve the identification of new molecular targets.

To explore novel protein interactions and characterize binding sites, researchers often turn to photoaffinity labeling. This technique involves a chemically modified version of the drug that incorporates a photoreactive group. Upon exposure to UV light, this group forms a covalent bond with nearby molecules, effectively "tagging" the binding partners for subsequent identification.

A notable example of this approach is the use of a photoactive, radioactive analog of vinblastine (B1199706), a closely related vinca alkaloid, to probe its interaction with tubulin. This research provides a clear framework for how a similarly modified vincristine probe could be employed.

Research Findings from a Photoaffinity Labeling Study with a Vinblastine Analog

A study utilizing N-(p-azido[3,5-³H]benzoyl)-N’-(β-aminoethyl)vindesine ([³H]NABV), a photoactive analog of vinblastine, provided detailed insights into the binding characteristics of vinca alkaloids to tubulin. The findings from this study are summarized in the table below.

ParameterValueMethod
Inhibition of Microtubule Assembly (IC50)2 µMIn vitro microtubule assembly assay
High-Affinity Binding (KD)4.2 µMScatchard analysis of radioligand binding
Low-Affinity Binding (KD)26 µMScatchard analysis of radioligand binding
Stoichiometry of Covalent Labeling (α-tubulin)0.086 mol/mol of tubulinPhotoaffinity labeling with [³H]NABV
Stoichiometry of Covalent Labeling (β-tubulin)0.056 mol/mol of tubulinPhotoaffinity labeling with [³H]NABV

These results demonstrate the utility of a photoaffinity probe in quantifying the binding affinity and identifying the specific subunits of the target protein that are directly engaged by the drug. nih.gov The covalent labeling of both α- and β-tubulin subunits provided crucial information for understanding the structural basis of vinca alkaloid activity. nih.gov

Proteomic Approaches to Identify Vincristine-Associated Proteins

In addition to targeted probe-based studies, proteomic analyses of cancer cell lines resistant to vincristine have revealed a broader network of proteins whose expression is altered in response to the drug. These studies, while not directly identifying novel binding partners, highlight cellular pathways and components that are implicated in the mechanism of action and resistance to vincristine.

A proteomic analysis of vincristine-resistant acute lymphoblastic leukemia cells identified several proteins associated with the tubulin and actin cytoskeletons that were differentially expressed. This suggests that the cellular response to vincristine is not solely limited to its direct interaction with tubulin but also involves a broader reorganization of the cytoskeleton.

ProteinFunctionAssociation with Vincristine Response/Resistance
β-tubulinComponent of microtubulesAltered expression in resistant cells
α-tubulinComponent of microtubulesAltered expression in resistant cells
ActinComponent of microfilamentsAltered expression in resistant cells
Heat shock protein 90βChaperone proteinAltered expression in resistant cells
14-3-3τSignal transductionAltered expression in resistant cells
14-3-3εSignal transductionAltered expression in resistant cells
L-plastinActin-bundling proteinAltered expression in resistant cells
Lamin B1Nuclear envelope componentAltered expression in resistant cells
Heterogeneous nuclear ribonucleoprotein FRNA binding proteinAltered expression in resistant cells
Heterogeneous nuclear ribonucleoprotein KRNA binding proteinAltered expression in resistant cells

These findings underscore the complexity of the cellular response to vincristine and suggest that a comprehensive understanding of its mechanism requires looking beyond the immediate drug-target interaction. The development and application of novel research probes, such as photoaffinity-labeled and isotopically tagged versions of vincristine, will be crucial in dissecting these complex biological processes and potentially identifying new therapeutic targets to overcome drug resistance.

Future Directions and Emerging Research Avenues for Deuterated Vinca Alkaloids

Integration with Advanced Omics Technologies (e.g., Proteomics, Metabolomics)

The use of stable isotope-labeled compounds is a cornerstone of modern "omics" research, enabling precise quantification and dynamic tracking of molecules in complex biological systems. symeres.com Deuterated vinca (B1221190) alkaloids, such as Vincristine (B1662923) Meth-d3-iodide, are poised to become invaluable tools in this domain.

In proteomics, approaches like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be adapted to trace the downstream effects of a drug on the proteome. While SILAC traditionally uses heavy-isotope-labeled amino acids, the introduction of a deuterated drug allows for the study of its specific impact on protein expression, turnover, and post-translational modifications. scispace.com This could help identify novel protein interactions or off-target effects that are influenced by the drug's metabolic stability.

In the field of metabolomics, deuterated compounds serve as excellent tracers for metabolic flux analysis. simsonpharma.com By administering Vincristine Meth-d3-iodide in a research setting, scientists could use mass spectrometry to track the metabolic fate of the molecule and its impact on endogenous metabolic pathways. symeres.comscispace.com This approach, sometimes termed 'Deuteromics', uses deuterium (B1214612) oxide or deuterated substrates to provide near-universal labeling of the metabolome, allowing for the simultaneous exploration of multiple metabolic pathways. metsol.com This could reveal how stabilizing the N-methyl group on vincristine alters its interaction with cellular metabolism, potentially uncovering mechanisms of resistance or synergistic pathways to target.

Omics ApplicationPotential Use of Deuterated Vinca AlkaloidsInformation Gained
Proteomics Tracing drug-induced changes in protein expression and turnover.Identification of drug targets, off-target effects, and mechanisms of action/resistance.
Metabolomics Metabolic flux analysis to map the drug's metabolic fate and its influence on cellular pathways. simsonpharma.comUnderstanding of drug metabolism, impact on cancer cell metabolism, and identification of metabolic vulnerabilities.

Potential as Tracers in Advanced Biomedical Imaging Research (Non-Clinical)

The unique nuclear properties of deuterium are being increasingly exploited in non-clinical biomedical imaging to visualize metabolic processes in vivo. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based method that allows for the three-dimensional mapping of the metabolism of deuterated substrates. nih.gov Because deuterium has a very low natural abundance (0.0115%), there is virtually no background signal, providing a clear window to observe the administered tracer. mdpi.com

This compound could be adapted for use as a probe in such advanced imaging studies. By tracking the location and transformation of the deuterated compound within tissues, researchers could gain unprecedented insights into its pharmacokinetics, biodistribution, and target engagement in preclinical models. DMI allows for the observation of a substrate's metabolic fate in three dimensions, offering a powerful tool to investigate metabolic processes in both healthy and diseased states. escholarship.org

Furthermore, nanoscale secondary ion mass spectrometry (NanoSIMS) can be used for imaging deuterated tracers in tissue samples at subcellular resolution. nih.govnih.gov This technique could pinpoint the accumulation of deuterated vincristine analogs within specific organelles, helping to elucidate its mechanism of action at a microscopic level. These imaging techniques provide a dynamic and spatially resolved understanding of drug behavior that is not achievable through conventional analytical methods.

Computational Chemistry and In Silico Modeling in Deuterated Drug Design

Computational chemistry and in silico modeling are indispensable tools for modern deuterated drug design, allowing researchers to predict the effects of isotopic substitution before undertaking complex synthesis. alfa-chemistry.com These advanced computational models can simulate how deuterium substitution impacts a molecule's properties.

Key in silico approaches include:

Pharmacokinetic Simulations: These models predict how deuteration will affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.com For this compound, this would involve modeling the reduced rate of N-demethylation by cytochrome P450 enzymes.

Molecular Dynamics (MD) Simulations: MD studies can reveal how the stronger C-D bond versus the C-H bond affects the conformational flexibility and stability of the drug molecule and its interaction with its biological target, such as tubulin. alfa-chemistry.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling: These methods are particularly useful for predicting the magnitude of the kinetic isotope effect. By modeling the reaction mechanism at the quantum level (e.g., C-H bond cleavage by an enzyme), researchers can estimate the degree to which deuteration will slow down a specific metabolic reaction, guiding the selection of optimal sites for deuteration.

The integration of computational chemistry with experimental data, such as that from hydrogen-deuterium exchange mass spectrometry (DXMS), can create a powerful, multidisciplinary approach to guide the design of novel inhibitors and understand their binding modes. nih.gov This iterative process of prediction and validation accelerates the development of next-generation deuterated drugs with improved properties. alfa-chemistry.com

Exploration of Structure-Activity Relationships in Deuterated Vinca Alkaloid Analogs

The study of structure-activity relationships (SAR) is fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For deuterated compounds, SAR studies take on an additional dimension: the "structure" includes the precise location of deuterium atoms. The strategic placement of deuterium can fine-tune a molecule's metabolic profile without altering its core pharmacophore responsible for target binding. tandfonline.comtandfonline.com

For vinca alkaloids, extensive SAR studies have been conducted on the non-deuterated parent compounds to determine which parts of the molecule are critical for their anti-tubulin activity. nih.govnih.gov Future research will involve creating a library of deuterated vinca alkaloid analogs, where deuterium is placed at different metabolically susceptible positions.

By comparing the biological activity and metabolic stability of these analogs, researchers can build a detailed SAR map for deuteration. For instance, while this compound targets the N-methyl group, other sites on the vincristine scaffold could also be deuterated. A systematic study could reveal which positions yield the most significant improvements in pharmacokinetic properties while fully retaining or even enhancing the desired anti-cancer activity. nih.govresearchgate.net Such studies are crucial for optimizing the design of future deuterated vinca alkaloids.

Role in Advancing Fundamental Understanding of Isotope Effects in Biological Systems

The study of deuterated molecules like this compound provides a practical platform for investigating the fundamental principles of isotope effects in complex biological systems. The kinetic isotope effect (KIE) occurs when the substitution of an atom with its heavier isotope leads to a change in the rate of a chemical reaction. wikipedia.org This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov

By measuring the metabolic rates of deuterated and non-deuterated vincristine, researchers can quantify the KIE for specific enzymatic reactions, such as those mediated by cytochrome P450. nih.gov This provides valuable information about the transition state and mechanism of the enzymatic reaction. wikipedia.org For example, a large KIE for N-demethylation would confirm that C-H bond cleavage is the rate-limiting step in that metabolic process.

These studies contribute to a deeper understanding of enzyme kinetics and drug metabolism in general. Furthermore, investigating potential secondary or solvent isotope effects can provide additional layers of mechanistic insight. chem-station.com The knowledge gained from studying specific deuterated drugs advances the broader field of physical organic chemistry and enzymology, helping to build more accurate predictive models for drug metabolism and interaction.

Q & A

Q. What are the recommended synthesis pathways for Vincristine Meth-d3-iodide, and how can isotopic purity be validated?

this compound synthesis typically involves deuterated methylating agents (e.g., CD₃I) to replace the native methyl group. Isotopic purity is validated using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) to quantify deuterium incorporation (>98% purity is standard for pharmacological studies). Analytical thresholds should align with guidelines for deuterated compounds in pharmacokinetic research .

Q. Which analytical techniques are critical for characterizing this compound in preclinical studies?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is essential for quantifying the compound and its metabolites in biological matrices. Stability studies under varying pH and temperature conditions are required to assess degradation kinetics, with protocols adapted from deuterated drug validation frameworks .

Q. How should researchers design in vitro cytotoxicity assays for this compound?

Use cell lines (e.g., MCF-7) with standardized MTT assays, testing concentrations in a logarithmic range (e.g., 10–320 µmol/mL) to establish dose-response curves. Include controls for solvent effects (e.g., DMSO) and validate cell viability metrics using fluorescence microscopy or flow cytometry .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound in combination therapies?

Synergy testing requires the Chou-Talalay method to calculate combination indices (CI) using software like CalcuSyn. Optimize drug ratios based on IC₅₀ values and account for time-dependent effects (e.g., sequential vs. concurrent administration). Validate results with clonogenic assays to assess long-term cell survival .

Q. How can researchers address contradictions in this compound’s pharmacokinetic data across studies?

Discrepancies in bioavailability or metabolite profiles may arise from differences in deuterium exchange rates or analytical methodologies. Conduct cross-validation using isotopically labeled internal standards and replicate experiments under controlled conditions (e.g., pH, temperature). Statistical tools like ANOVA with post-hoc t-tests (p ≤ 0.01) help identify significant outliers .

Q. What statistical approaches are optimal for analyzing dose-response variability in this compound studies?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. For small sample sizes, apply bootstrapping to reduce bias. Open-source tools like R or Python’s SciPy package enable reproducible analysis, while commercial software (e.g., GraphPad Prism) offers user-friendly visualization .

Q. How should ethical guidelines influence the design of clinical trials involving this compound?

Adhere to protocols for informed consent, especially regarding deuterated compounds’ novel metabolic pathways. Justify sample sizes using power analysis (α = 0.05, β = 0.20) and include control groups to isolate isotope-specific effects. Document adverse events rigorously, referencing ICH E3 guidelines for clinical reporting transparency .

Methodological Tables

Q. Table 1: Key Parameters for Cytotoxicity Assays

ParameterSpecificationReference
Cell LineMCF-7 (breast cancer)
Concentration Range10–320 µmol/mL
Assay TypeMTT cell proliferation
Statistical AnalysisANOVA with Tukey’s post-hoc test

Q. Table 2: Data Analysis Tools for Synergy Studies

ToolApplicationReference
CalcuSynChou-Talalay combination index (CI)
R ProgrammingNonlinear regression, bootstrapping
GraphPad PrismDose-response curve visualization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.